

Biophysical Characterization of c-Myc Inhibitors: A Technical Guide

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Compound of Interest

Compound Name: *c-Myc inhibitor 14*

Cat. No.: B12375183

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Disclaimer: No specific public domain information could be found for a compound designated "**c-Myc inhibitor 14**." This guide therefore provides a comprehensive overview of the biophysical techniques and data for well-characterized small molecule inhibitors of the c-Myc oncoprotein, serving as a template for the characterization of novel c-Myc inhibitors.

The c-Myc oncoprotein is a transcription factor that is deregulated in a majority of human cancers, making it a prime target for therapeutic intervention.[1][2][3] As an intrinsically disordered protein (IDP), c-Myc presents a challenging target for small molecule inhibition.[4][5][6] It functions by forming a heterodimer with its partner Max, which then binds to DNA E-box sequences to regulate the transcription of genes involved in cell proliferation, metabolism, and apoptosis.[4][7][8] Small molecule inhibitors have been developed to disrupt the c-Myc/Max protein-protein interaction (PPI) or the binding of the heterodimer to DNA.[1][3][9] This guide details the key biophysical methods used to characterize these inhibitors.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the biophysical characterization of various c-Myc inhibitors.

Table 1: Binding Affinity and Stoichiometry of c-Myc Inhibitors

Inhibitor	Target	Technique	Dissociation Constant (K D)	Stoichiometry (N)	Reference
10058-F4	c-Myc (353-437)	Fluorescence Polarization	$5.3 \pm 0.7 \mu\text{M}$	N/A	[3]
10074-G5	c-Myc (353-437)	Fluorescence Polarization	$2.8 \pm 0.7 \mu\text{M}$	N/A	[3]
10074-G5	MYCN	Surface Plasmon Resonance	$19.2 \pm 11.5 \mu\text{M}$	N/A	[10]
#474	c-Myc	Surface Plasmon Resonance	$16.6 \pm 1.4 \mu\text{M}$	N/A	[10]
#474	MYCN	Surface Plasmon Resonance	$26.9 \pm 8.1 \mu\text{M}$	N/A	[10]
JY-3-094	c-Myc/Max	Electrophoretic Mobility Shift Assay (EMSA)	IC 50 = 33 μM	N/A	[11]
Mycro2	c-Myc/Max	N/A	IC 50 = 23 μM	N/A	[3]

Table 2: Thermodynamic and Kinetic Parameters of Inhibitor Binding

Inhibitor	Target	Technique	Association Rate (k_a) (M $^{-1}$ s $^{-1}$)	Dissociation Rate (k_d) (s $^{-1}$)	Enthalpy (ΔH) (kcal/mol)	Entropy (ΔS) (cal/mol·deg)
Data Not Available	N/A	N/A	N/A	N/A	N/A	N/A
<p>No specific kinetic or thermodynamic data for a "c-Myc 14" was found in the search results. This table serves as a template.</p>						

Experimental Protocols

Detailed methodologies for key biophysical experiments are provided below.

1. Surface Plasmon Resonance (SPR)

SPR is utilized to measure the binding kinetics and affinity of an inhibitor to its target protein in real-time without the need for labels.

- **Immobilization:** The target protein (e.g., purified c-Myc bHLH-ZIP domain) is immobilized on a sensor chip surface (e.g., a CM5 chip via amine coupling).
- **Binding:** A series of concentrations of the small molecule inhibitor (the analyte) in a suitable running buffer (e.g., HBS-EP+) are flowed over the sensor surface.

- **Detection:** The change in the refractive index at the surface, which is proportional to the mass of analyte bound, is measured and recorded as a sensorgram (response units vs. time).
- **Data Analysis:** The association and dissociation phases of the sensorgram are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant ($K_D = k_d / k_a$).^{[10][12]}

2. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.

- **Sample Preparation:** The target protein is placed in the sample cell, and the inhibitor is loaded into the injection syringe, both in the same buffer to minimize heats of dilution.
- **Titration:** The inhibitor is titrated into the protein solution in a series of small injections.
- **Heat Measurement:** The heat change associated with each injection is measured by a sensitive calorimeter.
- **Data Analysis:** The integrated heat data is plotted against the molar ratio of inhibitor to protein. The resulting isotherm is fitted to a binding model to determine the binding affinity (K_D), stoichiometry (N), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about the inhibitor-target interaction at the atomic level.

- **Sample Preparation:** ^{15}N -labeled target protein (e.g., c-Myc bHLH-ZIP) is prepared.
- **HSQC Titration:** A series of ^1H - ^{15}N Heteronuclear Single Quantum Coherence (HSQC) spectra of the labeled protein are acquired in the absence and presence of increasing concentrations of the unlabeled inhibitor.

- Chemical Shift Perturbation (CSP) Analysis: Changes in the chemical shifts of the protein's backbone amide signals upon inhibitor binding are monitored. The residues exhibiting significant CSPs are mapped onto the protein's structure or sequence to identify the binding site.[10][13]
- Structure Determination: For detailed structural analysis, Nuclear Overhauser Effect (NOE) based experiments can be performed on the complex to determine distance restraints for structure calculation.

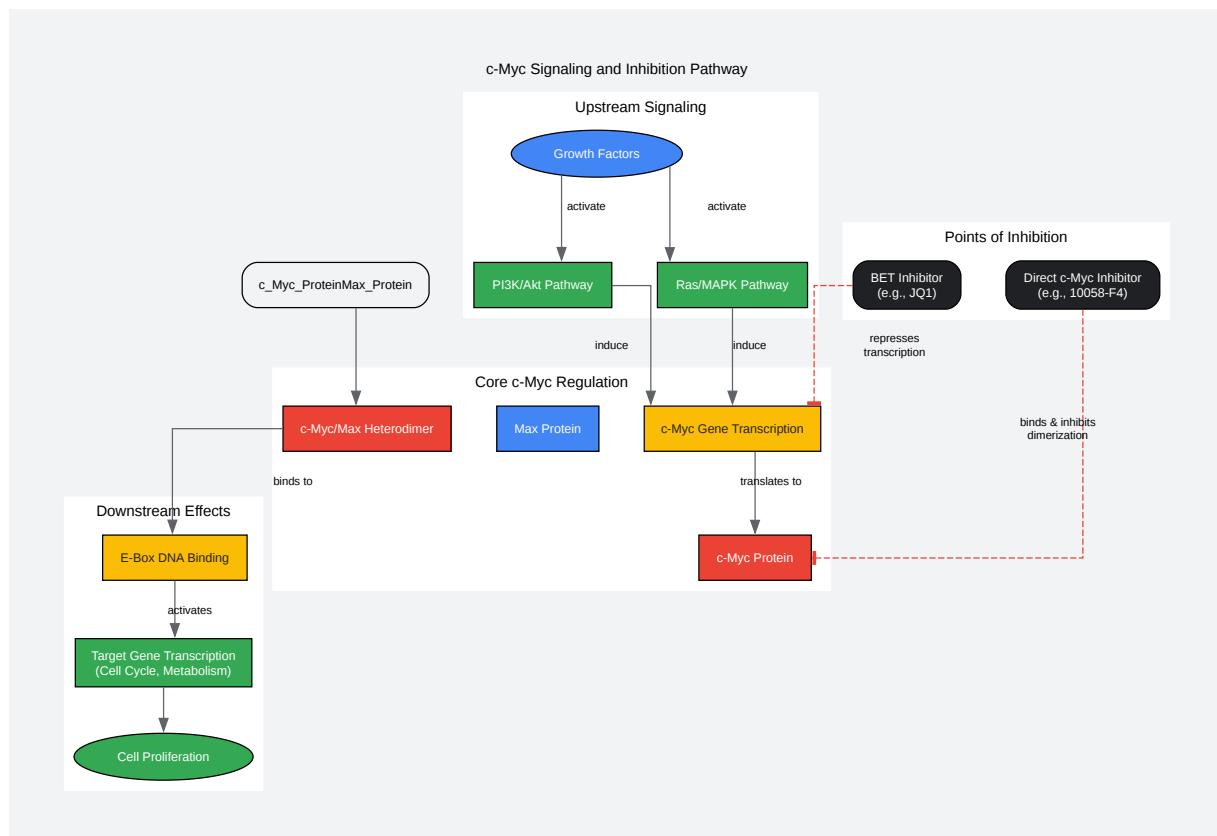
4. Fluorescence Polarization (FP)

FP is a solution-based technique used to measure binding affinity, particularly useful for screening and initial characterization.

- Principle: The technique relies on the change in the rate of rotation of a fluorescently labeled molecule upon binding to a larger partner.
- Assay Setup: A fluorescently labeled version of the inhibitor or a fluorescently labeled peptide corresponding to a known binding site on c-Myc is used.
- Measurement: The labeled molecule is excited with polarized light, and the polarization of the emitted light is measured. Upon binding to the larger protein, the tumbling rate of the fluorescent molecule slows, resulting in an increase in the polarization value.
- Data Analysis: The change in fluorescence polarization is plotted against the concentration of the unlabeled binding partner. The data is then fitted to a binding equation to determine the K D .[10]

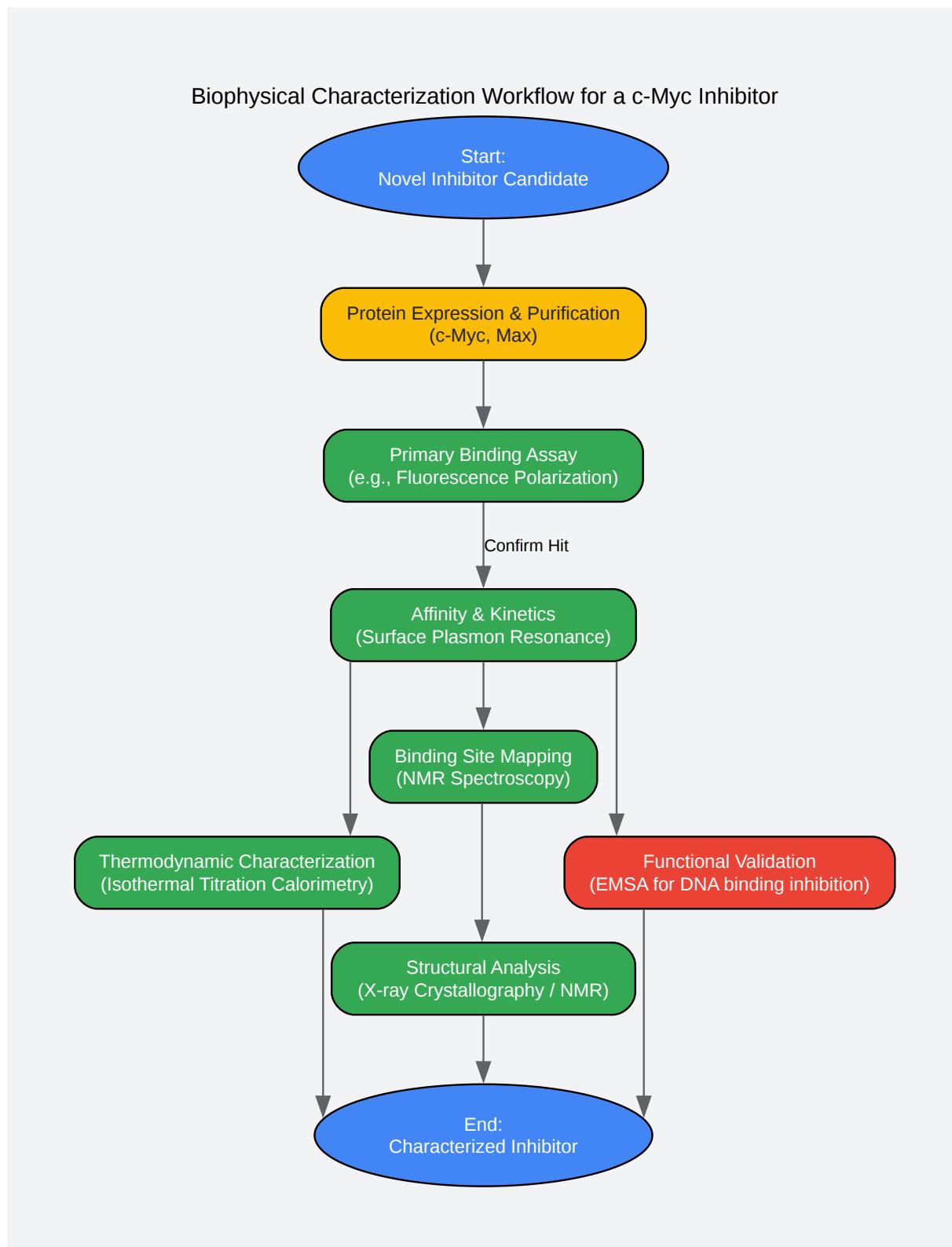
Visualizations

c-Myc Signaling and Inhibition Pathway

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Caption: Overview of the c-Myc signaling pathway and points of therapeutic intervention.

Experimental Workflow for Biophysical Characterization

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Caption: A typical workflow for the biophysical characterization of a novel c-Myc inhibitor.

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